molecular formula C16H20ClN3O4S B605496 Ampicillin hydrochloride CAS No. 40688-84-4

Ampicillin hydrochloride

Cat. No. B605496
CAS RN: 40688-84-4
M. Wt: 385.86
InChI Key: DRLJIPQOBJCEET-YWUHCJSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin hydrochloride is the hydrochloride salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

Scientific Research Applications

1. Environmental Applications

Degradation and Water Treatment

Ampicillin is often found in wastewater from hospitals and veterinary clinics. Research has explored its degradation through various electrochemical advanced oxidation processes (EAOPs) such as electro-oxidation with hydrogen peroxide, electro-Fenton, and photo electro-Fenton. These methods show high efficiency in degrading ampicillin, leading to the elimination of its antimicrobial activity and conversion into less harmful products (Vidal et al., 2019).

2. Biosensing and Detection

Aptasensing Technology

A novel approach has been developed to enhance the in vitro detection of ampicillin using titanium dioxide nanoparticle-based interdigitated device electrodes. This biosensing platform is significant for evaluating the purity of ampicillin, especially in pharmaceutical industries (Paraja et al., 2019).

3. Antibiotic Interactions

Combination with Other Compounds

Studies have examined the interaction of ampicillin with other substances. For instance, a study evaluated the antimicrobial interaction between methanol extract of the lichen, Ramalina Farinacea, and ampicillin against Staphylococcus Aureus. The combination showed enhanced potency in certain cases of infection (Agboke & Esimone, 2011).

4. Drug Release and Formulation

Controlled Release Systems

Research on gelatin methacrylate/methacrylic acid hydrogel for controlled delivery of ampicillin has shown promising results. Such systems are effective in delivering antibiotics in a controlled manner, especially against multi-drug resistant bacteria (Anirudhan & Mohan, 2018).

5. Drug Stability and Degradation

Stability Analysis

Studies have been conducted on the stability and degradation of ampicillin in pharmaceutical preparations, exploring the effects of various stress factors like heat, pH, and UV light. This research is crucial for ensuring the efficacy and safety of ampicillin-based medications (Naveed et al., 2014).

6. Antibiotic Resistance and Environmental Impact

Resistance and Ecotoxicity

The presence of ampicillin in wastewater can lead to antibiotic resistance and ecological harm. Research has focused on the elimination of ampicillin from wastewater using processes like solar photo-Fenton oxidation, which also addresses the growth of resistant E. coli strains and reduces ecotoxicity (Ioannou-Ttofa et al., 2019).

properties

CAS RN

40688-84-4

Product Name

Ampicillin hydrochloride

Molecular Formula

C16H20ClN3O4S

Molecular Weight

385.86

IUPAC Name

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((2R)-aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monohydrochloride, (2S,5R,6R)-

InChI

1S/C16H19N3O4S.ClH/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1H/t9-,10-,11+,14-;/m1./s1

InChI Key

DRLJIPQOBJCEET-YWUHCJSESA-N

SMILES

Cl.CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](N)c3ccccc3)C(=O)N2[C@H]1C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ampicillin hydrochloride, Ampicillin HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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